molecular formula C18H18Br2 B14197890 Benzene, 1,1'-(2,4-dibromo-1-butenylidene)bis[4-methyl- CAS No. 832732-42-0

Benzene, 1,1'-(2,4-dibromo-1-butenylidene)bis[4-methyl-

Cat. No.: B14197890
CAS No.: 832732-42-0
M. Wt: 394.1 g/mol
InChI Key: WCNXBKJOTAYNFJ-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-]: is an organic compound with the molecular formula C18H18Br2 This compound is characterized by the presence of two benzene rings connected by a 2,4-dibromo-1-butenylidene bridge, with each benzene ring substituted by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] typically involves the reaction of 2,4-dibromo-1-butene with 4-methylbenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dehalogenated hydrocarbons .

Scientific Research Applications

Chemistry: In chemistry, Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] is used as a precursor for the synthesis of more complex organic molecules.

Biology and Medicine: The compound’s unique structure makes it a candidate for studies in medicinal chemistry. Researchers investigate its potential as a pharmacophore in drug design and development. Its interactions with biological targets are of particular interest .

Industry: In the industrial sector, this compound may be used in the production of polymers, resins, and other materials. Its properties make it suitable for applications in coatings, adhesives, and other specialty chemicals .

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,1’-(2,4-dibromo-1-butenylidene)bis[4-methyl-] is unique due to the presence of both bromine atoms and the butenylidene bridge, which confer distinct chemical and physical properties. These features make it valuable for specific applications where such properties are desired .

Properties

CAS No.

832732-42-0

Molecular Formula

C18H18Br2

Molecular Weight

394.1 g/mol

IUPAC Name

1-[2,4-dibromo-1-(4-methylphenyl)but-1-enyl]-4-methylbenzene

InChI

InChI=1S/C18H18Br2/c1-13-3-7-15(8-4-13)18(17(20)11-12-19)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3

InChI Key

WCNXBKJOTAYNFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=C(CCBr)Br)C2=CC=C(C=C2)C

Origin of Product

United States

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